TDI-10229

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

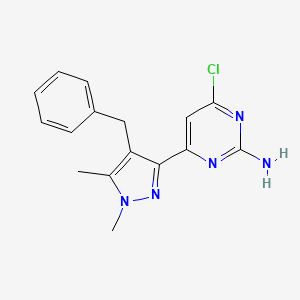

4-(4-benzyl-1,5-dimethylpyrazol-3-yl)-6-chloropyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5/c1-10-12(8-11-6-4-3-5-7-11)15(21-22(10)2)13-9-14(17)20-16(18)19-13/h3-7,9H,8H2,1-2H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMTYSWGHKYXOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C2=CC(=NC(=N2)N)Cl)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TDI-10229

For Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-10229 is a potent, selective, and orally bioavailable small molecule inhibitor of soluble adenylyl cyclase (sAC), also known as adenylyl cyclase type 10 (ADCY10). By directly targeting sAC, this compound effectively modulates the intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP), thereby influencing a range of physiological processes. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction to Soluble Adenylyl Cyclase (sAC)

Soluble adenylyl cyclase is a unique and widely expressed intracellular enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[1] Unlike transmembrane adenylyl cyclases (tmACs), which are typically activated by G protein-coupled receptors in response to extracellular signals, sAC is regulated by intracellular cues, most notably bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[1] This positions sAC as a critical sensor of the intracellular environment, playing key roles in various physiological functions, including sperm motility and capacitation, intraocular pressure regulation, and mitochondrial respiration.[2]

This compound: A Potent and Selective sAC Inhibitor

This compound was developed as a high-affinity inhibitor of sAC, demonstrating significant improvements in potency and drug-like properties over earlier sAC inhibitors.[3]

Biochemical and Cellular Potency

This compound exhibits nanomolar potency against human sAC in both biochemical and cellular assays.[3][4] Its inhibitory activity has been consistently demonstrated across multiple studies.

| Parameter | Value | Assay Type | Reference |

| Biochemical IC₅₀ | 160 nM | In vitro sAC biochemical assay with purified human sAC protein | [5][6] |

| 158.6 nM | Standard in vitro sAC activity assay | [7][8] | |

| 195 nM | In vitro cyclase activity assay | [4][9][10] | |

| Cellular IC₅₀ | 92 nM | sAC-overexpressing rat 4-4 cells | [4][5][6] |

| 113.5 nM | sAC-overexpressing 4-4 cells | [7][8] |

Table 1: In Vitro and Cellular Potency of this compound

Selectivity Profile

A key attribute of this compound is its high selectivity for sAC over the nine isoforms of tmACs.[3][5][6] Furthermore, it has been screened against a broad panel of kinases and other drug targets, showing no significant off-target activity.[3][10] Specifically, this compound did not show appreciable activity against a panel of 310 kinases and 46 other well-known drug targets, including GPCRs, ion channels, and nuclear receptors.[3][10]

Pharmacokinetic Properties

Preclinical studies in mice have demonstrated that this compound is orally bioavailable and achieves systemic exposure levels sufficient for in vivo studies.[3]

| Parameter | Value | Species | Dose | Reference |

| Oral Bioavailability | 59% | Mouse | Not Specified | [3] |

| Effect on Sperm Motility | Inhibited progressive and hyperactivated motility 2h post-dose | Mouse | 50 mg/kg (oral) | [5] |

Table 2: Pharmacokinetic and In Vivo Efficacy Data for this compound

Mechanism of Action: Modulation of the sAC-cAMP Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of sAC, leading to a reduction in intracellular cAMP levels. cAMP is a ubiquitous second messenger that activates two main downstream effector proteins: Protein Kinase A (PKA) and Exchange Proteins Activated by cAMP (EPAC).[1][11] By lowering cAMP levels, this compound attenuates the activity of both PKA and EPAC, thereby impacting a multitude of cellular processes.

Caption: The sAC signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro sAC Biochemical Potency Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified sAC protein.

Caption: Workflow for the in vitro sAC biochemical potency assay.

Protocol Details:

-

Enzyme: Purified recombinant human sAC protein.[7]

-

Buffer Conditions: Typically contains MgCl₂, CaCl₂, ATP, and NaHCO₃ to mimic physiological conditions and activate sAC.[7]

-

Inhibitor: this compound is serially diluted to generate a dose-response curve.

-

Substrate: ATP, often including a radiolabeled tracer like [α-³²P]ATP, is added to initiate the reaction.[7]

-

Detection: The amount of newly synthesized radiolabeled cAMP is quantified to determine the rate of the enzymatic reaction.

-

Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular sAC Activity Assay

This assay assesses the potency of an inhibitor in a cellular context, typically using cells that overexpress sAC.

Caption: Workflow for the cellular sAC activity assay.

Protocol Details:

-

Cell Line: A common cell line used is the 4-4 rat cell line, which overexpresses sAC.[5][6]

-

Treatment: Cells are pre-incubated with varying concentrations of this compound before stimulating cAMP production.

-

Stimulation: To measure sAC-dependent cAMP accumulation, phosphodiesterase (PDE) activity is often inhibited using a broad-spectrum PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX). This prevents the degradation of newly synthesized cAMP.

-

Detection: Intracellular cAMP levels are measured using commercially available kits, such as ELISA or HTRF-based assays.

-

Data Analysis: Similar to the biochemical assay, cellular IC₅₀ values are determined from the dose-response curve.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of soluble adenylyl cyclase. Its mechanism of action, centered on the reduction of intracellular cAMP levels through direct sAC inhibition, has been thoroughly investigated using a variety of in vitro and cellular assays. The favorable pharmacokinetic profile of this compound makes it a valuable tool for studying the physiological and pathophysiological roles of sAC in vivo and a promising lead compound for the development of novel therapeutics targeting sAC-mediated signaling pathways. This guide provides the foundational technical information for researchers to further explore the potential of this compound and the broader field of sAC pharmacology.

References

- 1. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soluble adenylyl cyclase-mediated cAMP signaling and the putative role of PKA and EPAC in cerebral mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]

- 8. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | cAMP | TargetMol [targetmol.com]

- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 11. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

TDI-10229 sAC inhibitor discovery and development

An In-depth Technical Guide to the Discovery and Development of the sAC Inhibitor TDI-10229

Introduction to Soluble Adenylyl Cyclase (sAC)

Soluble adenylyl cyclase (sAC), also known as ADCY10, is a crucial enzyme that synthesizes the second messenger cyclic AMP (cAMP) from ATP.[1] Unlike the more extensively studied G protein-regulated transmembrane adenylyl cyclases (tmACs), sAC is distributed throughout the cytoplasm and within cellular organelles.[1] Its activity is uniquely regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, positioning it as a key intracellular sensor of CO₂, bicarbonate, and pH.[1][2] The distinct localization and regulation of sAC implicate it in a variety of physiological processes, making it a compelling therapeutic target for several indications, including non-hormonal male contraception.[3][4][5]

The Imperative for a Novel sAC Inhibitor

Early exploration of sAC pharmacology was hampered by the limitations of first-generation inhibitors. Compounds like KH7, for instance, were plagued by general cell toxicity and potential off-target effects on ATP/cAMP levels, confounding their utility as specific molecular probes.[6][3] Another early inhibitor, LRE1, binds to the bicarbonate binding site of sAC but suffers from weak potency and poor pharmacokinetic properties, rendering it unsuitable for thorough investigation of sAC-driven pharmacology in cellular or animal models.[6][3][5] This created a clear need for the development of potent, selective, and orally bioavailable sAC inhibitors to enable rigorous in vivo studies.

Discovery and Optimization of this compound

The development of this compound was achieved through a structure-based drug design strategy, building upon the scaffold of the earlier inhibitor, LRE1.[3][5] Researchers utilized the crystal structure of LRE1 bound to sAC to inform a scaffold-hop from a 4-aminopyrimidine core to a 4-pyrazolylpyrimidine.[5] A key optimization involved replacing a metabolically labile thiophene group in the precursor compounds with a phenyl ring, which contributed to the improved potency of this compound.[5] This strategic design process, aided by X-ray crystallography and computational tools, culminated in the identification of this compound, a compound with nanomolar inhibition of sAC in both biochemical and cellular assays.[3][4]

Data Presentation

Table 1: In Vitro and Cellular Potency of this compound

| Compound | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Cell Line |

| This compound | 160 - 195 | 92 - 102 | Human 4-4 cells |

| TDI-11861 | 3 | 7 | Human 4-4 cells |

Data sourced from multiple references.[4][7][8][9]

Table 2: Physicochemical Properties of this compound

| Parameter | Value |

| PAMPA Permeability (nm/s) | 274 |

| HPLC LogD (pH 7.4) | 2.9 |

| Kinetic Solubility (µg/mL) | 1.3 |

| Cytotoxicity (µM) | >20 |

Data sourced from reference[3].

Table 3: Mouse Pharmacokinetic Parameters of this compound (5 mg/kg, p.o.)

| Parameter | Value |

| Cₘₐₓ (µM) | 15.5 |

| AUC (µg·h/mL) | 94 |

| Mean Residence Time (MRT) (hours) | 3.95 |

| Bioavailability (%) | 59 |

Data sourced from references[3][7].

Table 4: Binding Kinetics of this compound to sAC (SPR Data)

| Parameter | Value |

| K D (nM) | 175.6 ± 23.7 |

| k on (1/ms) | 2.3 x 10⁵ |

| k off (1/s) | 55.8 x 10⁻³ |

| Residence Time (seconds) | 25 |

Data sourced from references[4][9].

Experimental Protocols

In Vitro sAC Biochemical Assay: The potency of this compound was determined using an in vitro adenylyl cyclase activity assay with purified human sAC protein.[10][11] The assay measures the conversion of [α-³²P]ATP to [³²P]cAMP in the presence of the inhibitor. The reaction mixture typically contains purified sAC, ATP, Mg²⁺, Ca²⁺, and HCO₃⁻ to stimulate enzyme activity.[9] The amount of [³²P]cAMP produced is quantified, and concentration-response curves are generated to calculate the IC₅₀ value.[9][10]

Cellular sAC Assay: Cellular activity was assessed using sAC-overexpressing rat 4-4 cells.[3][8] Cells were treated with the inhibitor, and sAC-dependent cAMP accumulation was measured, often in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[9] The resulting cAMP levels are quantified, and IC₅₀ values are determined from concentration-response curves.[3][9]

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay used to predict passive membrane permeability. A filter plate is coated with a lipid-infused artificial membrane, separating a donor compartment (containing the compound) from an acceptor compartment. The amount of compound that crosses the membrane over a specific time is quantified to determine the permeability rate.[3]

Mouse Pharmacokinetic Studies: To determine the pharmacokinetic profile, this compound was administered orally to mice.[3][7] Blood samples were collected at various time points, and the concentration of the compound in the plasma was measured, typically using liquid chromatography-mass spectrometry (LC-MS). These data were used to calculate key parameters such as maximum concentration (Cₘₐₓ), area under the curve (AUC), mean residence time (MRT), and oral bioavailability.[7]

Surface Plasmon Resonance (SPR): SPR was used to measure the binding kinetics (association and dissociation rates) of this compound to purified, immobilized sAC protein.[4][11] The assay monitors changes in the refractive index at the surface of a sensor chip as the inhibitor binds to and dissociates from the target protein. This allows for the determination of the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (K D).[4][9]

Visualizations

Caption: The sAC signaling pathway and its inhibition by this compound.

Caption: Workflow for the discovery and development of this compound.

Caption: this compound competitively inhibits sAC at the bicarbonate binding site.

Conclusion

The discovery and development of this compound represent a significant advancement in the study of soluble adenylyl cyclase. Through a rational, structure-based design approach, researchers successfully engineered a potent, selective, and orally bioavailable inhibitor that overcomes the critical deficiencies of earlier tool compounds.[3][5] this compound displays nanomolar inhibition in both biochemical and cellular assays and possesses a favorable pharmacokinetic profile for in vivo applications.[6][3][12] While subsequent research has focused on developing analogs with even longer residence times for specific applications like male contraception, this compound remains a vital chemical probe for interrogating sAC function in various physiological and disease models.[4][5][8] Its development has paved the way for a deeper understanding of sAC biology and its potential as a therapeutic target.

References

- 1. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soluble adenylyl cyclase - Wikipedia [en.wikipedia.org]

- 3. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In This Issue, Volume 12, Issue 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]

- 11. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PubMed [pubmed.ncbi.nlm.nih.gov]

TDI-10229: A Technical Overview of its Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-10229 is a potent and orally bioavailable small molecule inhibitor that has emerged as a critical tool for studying the physiological roles of soluble adenylyl cyclase (sAC), also known as adenylyl cyclase type 10 (ADCY10).[1][2] This document provides a comprehensive technical guide on the molecular target of this compound, its mechanism of action, and the detailed experimental protocols used to characterize its activity.

The Molecular Target: Soluble Adenylyl Cyclase (sAC/ADCY10)

The primary molecular target of this compound is soluble adenylyl cyclase (sAC) .[1][2] Unlike transmembrane adenylyl cyclases (tmACs) that are regulated by G-proteins in response to extracellular signals, sAC is a ubiquitously expressed intracellular enzyme that functions as a sensor for the cell's internal environment.[1] It is directly activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, playing a crucial role in the regulation of intracellular levels of the second messenger, cyclic adenosine monophosphate (cAMP).[1]

The sAC-mediated production of cAMP is involved in a diverse array of physiological processes, including sperm activation and motility, and intraocular pressure regulation.[1] Given its unique regulatory mechanism and distinct physiological roles, sAC has become an attractive therapeutic target for various conditions, including male contraception.[1]

Signaling Pathway of sAC

The signaling pathway initiated by sAC is fundamental to cellular function. Bicarbonate and calcium ions, acting as intracellular signals, bind to and activate sAC. This activation leads to the conversion of adenosine triphosphate (ATP) to cAMP. The newly synthesized cAMP then binds to and activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein substrates, leading to various cellular responses. This compound acts by directly inhibiting the enzymatic activity of sAC, thereby reducing cAMP production and dampening the downstream signaling cascade.

Quantitative Data Summary

The inhibitory activity of this compound against sAC has been quantified through various biochemical and cellular assays. The key parameters are summarized in the tables below.

Table 1: In Vitro Biochemical Potency of this compound

| Parameter | Value (nM) | Assay Conditions |

| IC₅₀ | 195 | Purified recombinant human sAC protein in the presence of 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, and 40 mM HCO₃⁻.[3] |

| IC₅₀ | 160 | Purified human sAC protein in an in vitro biochemical assay.[4] |

| IC₅₀ | ~200 | Purified human sAC protein.[3] |

Table 2: Cellular Activity of this compound

| Parameter | Value (nM) | Cell Line | Assay Conditions |

| IC₅₀ | 92 | Human 4-4 cells (HEK293 overexpressing sAC) | Measurement of cAMP accumulation.[2][4] |

| IC₅₀ | ~100 | 4-4 cells | Inhibition of cAMP accumulation after treatment with 500 µM IBMX for 5 minutes.[3] |

Table 3: Binding Kinetics of this compound to sAC

| Parameter | Value | Unit | Method |

| K_D | 176 | nM | Surface Plasmon Resonance (SPR) |

| k_on | 2.3 x 10⁵ | M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) |

| k_off | 55.8 x 10⁻³ | s⁻¹ | Surface Plasmon Resonance (SPR) |

| Residence Time | 25 | s | Surface Plasmon Resonance (SPR)[5] |

Table 4: Mouse Pharmacokinetic Properties of this compound

| Parameter | Value | Unit | Dosing |

| C_max | 15.5 | µM | 5 mg/kg; p.o.[2] |

| AUC | 94 | µg·h/mL | 5 mg/kg; p.o.[2] |

| MRT | 3.95 | hours | 5 mg/kg; p.o.[2] |

| Bioavailability | 59 | % | p.o.[1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

In Vitro sAC Biochemical Potency Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified sAC.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, and 40 mM HCO₃⁻.

-

Enzyme and Inhibitor Incubation: Add purified recombinant human sAC protein to the reaction mixture. Then, add varying concentrations of this compound (or DMSO as a vehicle control).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution of 50 mM EDTA.

-

cAMP Quantification: Measure the amount of cAMP produced. A common method is the "two-column" method, which involves the conversion of α-³²P labeled ATP to ³²P labeled cAMP, followed by purification of the radiolabeled cAMP using sequential Dowex and Alumina chromatography.[6]

-

Data Analysis: Plot the percentage of sAC activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular sAC Activity Assay

This assay measures the potency of this compound in a cellular context by quantifying its ability to inhibit sAC-dependent cAMP accumulation.

Protocol:

-

Cell Culture: Culture human 4-4 cells (HEK293 cells stably overexpressing sAC) in DMEM with 10% FBS in 24-well plates.

-

Inhibitor Pre-treatment: Replace the culture medium with fresh medium. Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 10 minutes at 37°C.[7]

-

PDE Inhibition: Add 500 µM 3-isobutyl-1-methylxanthine (IBMX), a pan-phosphodiesterase inhibitor, to prevent cAMP degradation.[7]

-

Incubation: Incubate the cells for 5 minutes at 37°C.[7]

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the total intracellular cAMP concentration using a commercially available ELISA kit (e.g., from Enzo Life Sciences).[6]

-

Data Analysis: Normalize the cAMP levels to the DMSO-treated control. Plot the normalized cAMP levels against the logarithm of the this compound concentration and fit the data to determine the cellular IC₅₀ value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding and dissociation of this compound to sAC, providing kinetic parameters such as the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

Protocol:

-

sAC Immobilization: Covalently immobilize purified His-tagged sAC protein on a Series S Sensor NTA chip.

-

Buffer Preparation: Prepare a running buffer (TBS-P+) consisting of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 0.05% (w/v) P20 Surfactant, supplemented with 1% DMSO.

-

Baseline Stabilization: Flow the running buffer over the sensor chip surface until a stable baseline is achieved.

-

Analyte Injection: Sequentially inject a series of concentrations of this compound (e.g., 19.5, 78.1, 312.5, 1250, and 5000 nM) in the running buffer over the immobilized sAC for 120 seconds at a flow rate of 50 µL/min. This is the association phase.

-

Dissociation Phase: Flow the running buffer without the inhibitor over the chip for 600 seconds to monitor the dissociation of this compound from sAC.

-

Data Analysis: Subtract the responses from a reference channel (without immobilized protein). Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic constants (k_on, k_off, and K_D).

References

- 1. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

TDI-10229: An In-depth Technical Guide for Soluble Adenylyl Cyclase (sAC) Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo tool compound TDI-10229, a potent and selective inhibitor of soluble adenylyl cyclase (sAC). This document details its mechanism of action, quantitative data on its potency and pharmacokinetics, and detailed experimental protocols for its use in sAC research.

Introduction to this compound

This compound is a small molecule inhibitor that has emerged as a critical tool for the in vivo interrogation of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2] Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic and mitochondrial enzyme that is uniquely regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, playing a crucial role in various physiological processes.[3][4] this compound was developed through structure-based drug design to improve upon earlier sAC inhibitors, offering enhanced potency and oral bioavailability.[1][5] Its development has provided researchers with a means to investigate the therapeutic potential of sAC inhibition in diverse areas, including male contraception and other signaling pathways.[2][6]

Mechanism of Action

This compound acts as a potent inhibitor of sAC by binding to the bicarbonate binding site of the enzyme.[1][7] This allosteric inhibition prevents the conformational changes necessary for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[8] By blocking the production of cAMP, this compound effectively dampens the downstream signaling cascades mediated by this crucial second messenger.[1][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental design.

Table 1: In Vitro and Cellular Potency of this compound

| Parameter | Value | Species | Assay Type | Reference |

| Biochemical IC₅₀ | 195 nM | Human | Purified sAC enzyme assay | [9] |

| Biochemical IC₅₀ | 160 nM | Human | In vitro sAC biochemical assay | [7] |

| Cellular IC₅₀ | 92 nM | Human | sAC-overexpressing 4-4 cells | [7][9] |

Table 2: In Vivo Mouse Pharmacokinetics of this compound

| Parameter | Value | Dosing Route | Vehicle | Reference |

| Cₘₐₓ | 15.5 µM | Oral (p.o.), 5 mg/kg | Not specified | [9] |

| AUC | 94 µg·h/mL | Oral (p.o.), 5 mg/kg | Not specified | [9] |

| MRT | 3.95 hours | Oral (p.o.), 5 mg/kg | Not specified | [9] |

| Oral Bioavailability (F) | 59% | Oral (p.o.) | Not specified | [1] |

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows is crucial for understanding the context of this compound's application.

Caption: sAC signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for evaluating a novel sAC inhibitor.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, compiled from published research.[1][7][8]

In Vitro Biochemical sAC Inhibition Assay

This assay measures the direct inhibitory effect of this compound on purified sAC enzyme activity.

Materials:

-

Purified recombinant human sAC protein

-

This compound stock solution (in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM CaCl₂, 4 mM MgCl₂, 40 mM NaHCO₃

-

ATP solution

-

[α-³²P]ATP (for radioactive detection) or a fluorescent cAMP detection kit

-

Stop Solution (e.g., 1% SDS)

-

96-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations.

-

In a 96-well plate, add 10 µL of the diluted this compound or DMSO (vehicle control).

-

Add 20 µL of purified sAC enzyme solution to each well.

-

Pre-incubate the plate at 30°C for 15 minutes to allow for compound binding.

-

Initiate the reaction by adding 20 µL of a substrate mix containing ATP and a tracer amount of [α-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding 50 µL of Stop Solution.

-

Quantify the amount of [³²P]cAMP produced using standard chromatography methods (e.g., Dowex and alumina columns) and liquid scintillation counting, or by using a commercial non-radioactive cAMP detection kit.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based sAC Activity Assay

This assay evaluates the potency of this compound in a cellular context, typically using cells that overexpress sAC.

Materials:

-

Human 4-4 cells (or other suitable cell line) stably overexpressing sAC

-

Cell culture medium (e.g., DMEM) with appropriate supplements

-

This compound stock solution (in DMSO)

-

3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)

-

Lysis buffer

-

cAMP detection kit (e.g., HTRF, ELISA)

-

96-well cell culture plates

Procedure:

-

Seed the sAC-overexpressing cells into 96-well plates and culture until they reach the desired confluency.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO (vehicle control).

-

Pre-incubate the cells with the compound for a specified time (e.g., 30 minutes) at 37°C.

-

Add IBMX to all wells to a final concentration of 500 µM to inhibit cAMP degradation by phosphodiesterases.

-

Incubate for an additional period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

-

Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Measure the intracellular cAMP concentration in the cell lysates.

-

Calculate the percent inhibition of cAMP accumulation for each this compound concentration.

-

Determine the cellular IC₅₀ value by plotting the data and fitting to a dose-response curve.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure to determine the pharmacokinetic profile of this compound in mice.

Materials:

-

Male CD-1 mice (or other appropriate strain)

-

This compound formulation for oral (p.o.) and intravenous (i.v.) administration

-

Dosing gavage needles and syringes

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Anesthetic (e.g., isoflurane)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Fast the mice overnight before dosing.

-

Administer this compound to two groups of mice: one via oral gavage and the other via intravenous injection (for bioavailability determination). A typical oral dose is 5 mg/kg.[9]

-

Collect blood samples (approximately 20-30 µL) at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected from the saphenous vein or via cardiac puncture for a terminal sample.

-

Process the blood samples to obtain plasma by centrifugation.

-

Store the plasma samples at -80°C until analysis.

-

Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank mouse plasma.

-

Extract this compound from the plasma samples, standards, and QCs using a suitable method (e.g., protein precipitation with acetonitrile).

-

Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of this compound.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cₘₐₓ, AUC, MRT, and oral bioavailability.

Conclusion

This compound is a well-characterized and valuable tool for researchers investigating the physiological and pathological roles of soluble adenylyl cyclase. Its high potency, selectivity, and oral bioavailability make it suitable for a wide range of in vitro, cellular, and in vivo studies. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of sAC biology and its potential as a therapeutic target.

References

- 1. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New study on the male contraceptive pill – Bayreuth biochemists involved in identifying drug [uni-bayreuth.de]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In This Issue, Volume 12, Issue 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

TDI-10229: A Technical Guide to its Application in Male Contraception Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TDI-10229, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), and its pioneering role in the research and development of on-demand, non-hormonal male contraception. This document details the mechanism of action, quantitative efficacy, pharmacokinetic profile, and key experimental protocols related to this compound, offering a comprehensive resource for professionals in the field.

Introduction: The Dawn of On-Demand Male Contraception

The quest for reversible, non-hormonal male contraceptives has identified soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, as a critical target. sAC is essential for sperm motility and maturation, and its inhibition presents a promising strategy for contraception.[1][2] this compound emerged from structure-assisted drug design as a potent small molecule inhibitor of sAC, demonstrating the potential to temporarily render sperm immotile, thereby preventing fertilization.[2] This guide explores the foundational research that has established this compound as a key tool compound in advancing the concept of an "on-demand" male contraceptive pill.

Mechanism of Action: Targeting Sperm Motility at its Source

This compound functions by directly inhibiting the enzymatic activity of soluble adenylyl cyclase. sAC is a unique intracellular enzyme that acts as a sensor for bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[1] Upon ejaculation, sperm are exposed to higher concentrations of bicarbonate in the female reproductive tract, which activates sAC to produce the second messenger cyclic adenosine monophosphate (cAMP).[1] This increase in cAMP is a critical step in the initiation of sperm capacitation, a series of physiological changes that enable a sperm to fertilize an egg, including the hyperactivation of motility.

By binding to sAC, this compound blocks the production of cAMP, thereby preventing the downstream signaling cascade that leads to sperm motility and capacitation.[2] This inhibition is reversible, offering the potential for a contraceptive effect that is rapid in onset and offset.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its efficacy, binding kinetics, and pharmacokinetic properties.

Table 1: In Vitro Efficacy and Binding Characteristics of this compound

| Parameter | Value | Species | Assay Conditions |

| Biochemical IC₅₀ | 160 nM | Human | Purified recombinant sAC protein with 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, and 40 mM HCO₃⁻.[1] |

| Binding Affinity (Kᴅ) | 176 nM | Human | Surface Plasmon Resonance (SPR) with immobilized sAC protein.[1] |

| Association Rate (kₐ) | 2.3 x 10⁵ M⁻¹s⁻¹ | Human | Surface Plasmon Resonance (SPR).[1] |

| Dissociation Rate (kᴅ) | 55.8 x 10⁻³ s⁻¹ | Human | Surface Plasmon Resonance (SPR).[1] |

Table 2: Cellular Activity of this compound

| Parameter | Value | Cell Line | Assay Conditions |

| Cellular IC₅₀ | 102 nM | sAC-overexpressing rat 4-4 cells | 500 µM IBMX for 5 minutes.[1] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Route of Administration |

| Oral Bioavailability | 59% | Oral (p.o.) |

| Cₘₐₓ (5 mg/kg p.o.) | 15.5 µM | Oral (p.o.) |

| AUC (5 mg/kg p.o.) | 94 µg·h/mL | Oral (p.o.) |

| Mean Residence Time | 3.95 hours | Oral (p.o.) |

Selectivity and Safety Profile

This compound has demonstrated high selectivity for sAC over the nine transmembrane adenylyl cyclases (tmACs). This is a critical feature, as tmACs are involved in a wide range of physiological processes, and off-target inhibition could lead to undesirable side effects. In addition to its selectivity, this compound was found to be non-cytotoxic at concentrations up to 20 µM (over 200-fold its cellular IC₅₀) and showed no significant activity against a panel of 310 kinases and 46 other common drug targets.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound.

In Vitro sAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified sAC protein.

Methodology:

-

Purified recombinant human sAC protein is used.

-

The assay is conducted in the presence of 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, and 40 mM HCO₃⁻ to ensure physiological activation of the enzyme.[1]

-

This compound is serially diluted to a range of concentrations and pre-incubated with the sAC enzyme.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The amount of cAMP produced is measured, typically using a competitive immunoassay or radioactive labeling.

-

The concentration-response curve is plotted, and the IC₅₀ value is calculated using non-linear regression.

Cellular cAMP Accumulation Assay

Objective: To determine the IC₅₀ of this compound in a cellular context.

Methodology:

-

sAC-overexpressing rat 4-4 cells are cultured in appropriate media.

-

Cells are pre-treated with a broad-spectrum phosphodiesterase (PDE) inhibitor, such as 500 µM IBMX, for 5 minutes to prevent the degradation of cAMP.[1]

-

Cells are then treated with varying concentrations of this compound.

-

Following incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a suitable cAMP assay kit.

-

The results are normalized to a DMSO-treated control, and the IC₅₀ is determined from the resulting concentration-response curve.[1]

Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics (association and dissociation rates) and affinity of this compound to sAC.

Methodology:

-

Purified human sAC protein is immobilized on a sensor chip.

-

A series of concentrations of this compound are flowed over the sensor chip, allowing for the measurement of the association phase.

-

A buffer without this compound is then flowed over the chip to measure the dissociation phase.

-

The binding response is measured in real-time as a change in the refractive index at the sensor surface.

-

The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate (kₐ), dissociation rate (kᴅ), and the equilibrium dissociation constant (Kᴅ).[1]

In Vivo Contraception Study in Mice (Generalized Protocol)

Objective: To assess the contraceptive efficacy of orally administered this compound in a mouse model.

Methodology: Note: While in vivo studies with this compound have been conducted, much of the detailed published methodology focuses on its more potent successor, TDI-11861. The following is a generalized protocol based on the available information for sAC inhibitors.

-

Animals: Adult, sexually mature male and female mice are used.

-

Drug Administration: Male mice are administered a single oral dose of this compound (e.g., 50 mg/kg) or a vehicle control.[2]

-

Mating: At a specified time point after administration (e.g., 2 hours), each male mouse is paired with a receptive female for a defined mating period.

-

Endpoint Assessment:

-

Sperm Motility: A cohort of treated male mice can be euthanized at various time points post-administration to assess sperm motility from the cauda epididymis.

-

Contraceptive Efficacy: Mated females are monitored for pregnancy. The number of pregnancies and litter sizes in the this compound-treated group are compared to the vehicle-treated control group.

-

-

Reversibility: The return of fertility in male mice is assessed in subsequent mating trials after the drug has cleared.

Mandatory Visualizations

Signaling Pathway of sAC in Sperm Capacitation

Caption: The signaling cascade of sAC in sperm capacitation and the inhibitory action of this compound.

Experimental Workflow for In Vivo Contraceptive Efficacy

References

The Pharmacological Profile of TDI-10229: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-10229 is a potent, selective, and orally bioavailable small molecule inhibitor of soluble adenylyl cyclase (sAC or ADCY10).[1][2][3][4][5] Developed through structure-based drug design as an advancement from earlier inhibitors like LRE1, this compound serves as a crucial chemical probe for elucidating the physiological and pathological roles of sAC.[4][5] This enzyme, unlike transmembrane adenylyl cyclases (tmACs), is a cytosolic and mitochondrial sensor for bicarbonate, CO2, and pH, playing a vital role in numerous cellular signaling pathways.[6] Its involvement in sperm motility and capacitation has made it a key target for the development of non-hormonal contraceptives.[7][8][9] This guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, potency, selectivity, binding kinetics, and pharmacokinetic profile, along with detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the bicarbonate binding site of soluble adenylyl cyclase.[10] This allosteric inhibition prevents the conformational changes necessary for the conversion of ATP to cyclic AMP (cAMP), thereby downregulating sAC-mediated signaling pathways.[11][12] The crystal structure of this compound in complex with sAC (PDB ID: 7OVD) has been resolved, providing detailed insights into its binding mode and facilitating the structure-activity relationship (SAR) studies that led to its development.[10]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

Table 1: In Vitro and Cellular Potency of this compound

| Assay Type | Target | Species | IC50 (nM) | Reference |

| Biochemical Activity Assay | Soluble Adenylyl Cyclase (sAC) | Human | 160 - 195 | [1][10][12] |

| Cellular Activity Assay | Soluble Adenylyl Cyclase (sAC) | Human (in rat 4-4 cells) | 92 - 102 | [10][12] |

Table 2: Binding Kinetics and Affinity of this compound for Human sAC

| Parameter | Value | Unit | Method | Reference |

| Association Rate (k_on) | 2.3 x 10^5 | M⁻¹s⁻¹ | SPR | [12] |

| Dissociation Rate (k_off) | 55.8 x 10⁻³ | s⁻¹ | SPR | [12] |

| Dissociation Constant (K_D) | 176.0 | nM | SPR | [10][12] |

| Residence Time (1/k_off) | ~25 | seconds | SPR | [10] |

Table 3: Selectivity Profile of this compound

| Target Class | Details | Outcome | Reference |

| Transmembrane Adenylyl Cyclases (tmACs) | High selectivity for sAC over tmAC isoforms 1-9. | No significant inhibition of tmACs. | [10][13] |

| Kinases | Panel of 310 kinases. | No appreciable activity. | [4][13] |

| Other Drug Targets | Panel of 46 targets including GPCRs, ion channels, and nuclear receptors. | No appreciable activity. | [4][13] |

| Cytotoxicity | Tested up to 20 µM in cells. | Not cytotoxic at concentrations 200-fold above its cellular IC50. | [4][13] |

Table 4: Mouse Pharmacokinetic Profile of this compound

| Parameter | Value | Unit | Dosing | Reference |

| Cmax | 15.5 | µM | 5 mg/kg, p.o. | [1][14] |

| AUC | 94 | µg·h/mL | 5 mg/kg, p.o. | [1][14] |

| MRT | 3.95 | hours | 5 mg/kg, p.o. | [1][14] |

| Oral Bioavailability (F) | 59 | % | - | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro sAC Biochemical Activity Assay

This assay quantifies the enzymatic activity of purified sAC in the presence of an inhibitor by measuring the conversion of [α-³²P]ATP to [³²P]cAMP.

Materials:

-

Purified, truncated human sAC protein (sACt).[15]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 40 mM NaHCO₃, 3 mM DTT.[12][15]

-

Substrate Mix: 1 mM ATP supplemented with [α-³²P]ATP.[12][15]

-

This compound stock solution in DMSO.

-

Dowex and Alumina columns for cAMP separation.

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction tube, pre-incubate the purified sACt protein with varying concentrations of this compound (or DMSO as a vehicle control) for 15 minutes at 30°C.[1]

-

Initiate the enzymatic reaction by adding the Substrate Mix to the pre-incubated enzyme-inhibitor solution. The final reaction volume is typically 100 µL.[1]

-

Incubate the reaction mixture for 30 minutes at 30°C.[1]

-

Stop the reaction and separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using a two-column chromatography method (Dowex and Alumina columns).

-

Quantify the amount of [³²P]cAMP using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Cellular sAC Activity Assay (cAMP Accumulation)

This assay measures the ability of this compound to inhibit sAC activity within a cellular context by quantifying the accumulation of intracellular cAMP.

Materials:

-

Human "4-4 cells" (HEK293 cells stably overexpressing sACt).[1]

-

Cell Culture Medium: DMEM supplemented with 10% FBS.[1]

-

Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX).[1][15]

-

This compound stock solution in DMSO.

-

cAMP detection kit (e.g., ELISA-based).[1]

Procedure:

-

Seed 1 x 10⁵ "4-4 cells" per well in a 24-well plate and incubate for 24 hours at 37°C with 5% CO₂.[1]

-

One hour prior to the assay, replace the culture medium with fresh medium.[1]

-

Pre-incubate the cells with various concentrations of this compound (or DMSO as a vehicle control) for 10 minutes at 37°C.[1][15]

-

Induce cAMP accumulation by adding 500 µM IBMX to each well.[1][15]

-

Terminate the reaction by removing the medium and lysing the cells with 0.1 M HCl.[15]

-

Quantify the intracellular cAMP concentration in the cell lysates using a commercial cAMP ELISA kit according to the manufacturer's instructions.[1]

-

Normalize the cAMP levels to the DMSO-treated control and plot against the logarithm of this compound concentration to determine the cellular IC50 value.[1]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time association and dissociation of this compound from immobilized sAC, allowing for the determination of binding kinetic parameters.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Highly purified, C-terminal His6-tagged sACt protein for immobilization.[11]

-

Running Buffer: TBS-P+ (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.005% P20 surfactant).[11]

-

This compound solutions at various concentrations in running buffer with 1% DMSO.[11]

-

Standard amine coupling reagents (EDC, NHS) and ethanolamine for surface chemistry.

Procedure:

-

Immobilize the purified sACt protein onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell is prepared in parallel without protein immobilization to subtract non-specific binding.[11]

-

Equilibrate the chip surface with running buffer.

-

Perform single-cycle kinetics by injecting a series of increasing concentrations of this compound (e.g., 19.5, 78.1, 312.5, 1250, and 5000 nM) sequentially over the sAC and reference flow cells.[11]

-

Monitor the association of this compound to sAC in real-time as an increase in the response units (RU).

-

After the final concentration injection, switch back to the running buffer to monitor the dissociation phase.[11]

-

Regenerate the sensor surface if necessary.

-

Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram.[11]

-

Fit the resulting sensorgram data to a 1:1 binding model to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[12]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and processes related to this compound.

Caption: sAC signaling pathway and inhibition by this compound.

Caption: Workflow for the pharmacological evaluation of this compound.

References

- 1. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization | bioRxiv [biorxiv.org]

- 4. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. path.ox.ac.uk [path.ox.ac.uk]

- 8. New study on the male contraceptive pill – Bayreuth biochemists involved in identifying drug [uni-bayreuth.de]

- 9. On-Demand Male Contraceptive Shows Promise in Preclinical Study | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 10. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]

TDI-10229: A Technical Guide to a Potent and Selective Chemical Probe for Soluble Adenylyl Cyclase (ADCY10)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a unique intracellular source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is insensitive to G-protein regulation and is instead activated by bicarbonate and calcium ions, positioning it as a critical sensor of the intracellular environment. The development of potent and selective chemical probes is essential for dissecting the multifaceted roles of ADCY10 in cellular signaling and for validating it as a therapeutic target. This technical guide provides an in-depth overview of TDI-10229, a nanomolar inhibitor of ADCY10, intended to serve as a comprehensive resource for researchers in academia and industry. This guide details the biochemical and cellular activity of this compound, its selectivity profile, pharmacokinetic properties, and provides detailed protocols for its use in key experimental assays.

Introduction to this compound

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of soluble adenylyl cyclase (ADCY10).[1][2] It was developed through structure-based drug design, optimizing a previously identified sAC inhibitor, LRE1, to improve potency and pharmacokinetic properties.[2][3] this compound binds to the bicarbonate binding site of ADCY10, thereby preventing its activation and subsequent cAMP production.[2] Its favorable characteristics make it a valuable tool for in vitro and in vivo studies to elucidate the physiological and pathological roles of ADCY10.

ADCY10 Signaling Pathway

ADCY10 is a ubiquitously expressed enzyme that plays a crucial role in various physiological processes by catalyzing the conversion of ATP to cAMP.[2] The primary activator of ADCY10 is the bicarbonate ion (HCO3-), which directly binds to the enzyme.[4][5] This positions ADCY10 as a cellular sensor for CO2, HCO3-, and pH.[6][7] The cAMP generated by ADCY10 can then activate downstream effectors, principally Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn modulate a wide array of cellular functions including gene expression, metabolism, and ion channel activity.[4][8]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities, as well as its pharmacokinetic properties.

Table 1: In Vitro and Cellular Potency of this compound

| Assay Type | Target | Species | IC50 (nM) | Reference(s) |

| Biochemical Activity | ADCY10 (sAC) | Human | 195 | [9] |

| Cellular Activity | ADCY10 (sAC) | Human (4-4 cells) | 92 | [9] |

| Cellular Activity | ADCY10 (sAC) | Rat (4-4 cells) | 113.5 | [10] |

Table 2: Selectivity Profile of this compound

| Target Class | Number of Targets Screened | Activity | Reference(s) |

| Kinases | 310 | No appreciable activity | [2] |

| GPCRs, Ion Channels, Nuclear Receptors | 46 | No appreciable activity | [2] |

| Transmembrane Adenylyl Cyclases (tmACs) | Not specified | High selectivity for sAC over tmACs | [2] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Route of Administration | Dose (mg/kg) | Cmax (µM) | AUC (µM·h) | Mean Residence Time (h) | Oral Bioavailability (%) | Reference(s) |

| Oral (p.o.) | 20 | 15.5 | 94 | 3.95 | 59 | [2] |

| Intraperitoneal (i.p.) | 20 | 45 | 72 | 2.82 | - | [2] |

Table 4: Binding Kinetics of this compound to Human ADCY10 (SPR)

| Temperature (°C) | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) | KD (nM) | Residence Time (s) | Reference(s) |

| 25 | Not specified | Not specified | Not specified | 25 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro ADCY10 (sAC) Activity Assay (Biochemical Potency)

This protocol is based on the classical "two-column" method to quantify the conversion of radiolabeled ATP to cAMP.[1]

Workflow Diagram:

Materials:

-

Purified human ADCY10 (sAC) protein

-

This compound

-

Assay Buffer: 4 mM MgCl₂, 2 mM CaCl₂, 1 mM ATP, and 40 mM NaHCO₃

-

α-³²P labeled ATP

-

Dowex and Alumina chromatography columns

-

Scintillation counter and vials

Procedure:

-

Prepare serial dilutions of this compound in the desired concentration range.

-

In a reaction tube, incubate approximately 5 nM of purified ADCY10 protein with the different concentrations of this compound in the assay buffer.

-

Initiate the enzymatic reaction by adding α-³²P labeled ATP (approximately 1,000,000 counts per minute).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing unlabeled ATP and EDTA).

-

Separate the generated ³²P-labeled cAMP from unreacted ATP and other nucleotides using sequential Dowex and Alumina column chromatography.

-

Elute the purified ³²P-cAMP and quantify the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC₅₀ value using a suitable non-linear regression model.

Cellular ADCY10 (sAC) Activity Assay (Cellular Potency)

This protocol measures the accumulation of cAMP in HEK293 cells overexpressing ADCY10 (4-4 cells).[10]

Workflow Diagram:

Materials:

-

HEK293 cells stably overexpressing ADCY10 (4-4 cells)

-

DMEM with 10% FBS

-

This compound

-

3-isobutyl-1-methylxanthine (IBMX)

-

Cell lysis buffer

-

cAMP detection kit (e.g., ELISA, HTRF)

Procedure:

-

Seed 1 x 10⁵ 4-4 cells per well in a 24-well plate and incubate for 24 hours in DMEM with 10% FBS at 37°C and 5% CO₂.

-

One hour before the assay, replace the medium with 300 µL of fresh medium.

-

Preincubate the cells with various concentrations of this compound or vehicle (e.g., 0.7% DMSO) for 10 minutes at 37°C.

-

Stimulate cAMP accumulation by adding a pan-phosphodiesterase (PDE) inhibitor such as IBMX to a final concentration of 500 µM.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a suitable detection method (e.g., competitive ELISA or HTRF).

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the cellular IC₅₀ value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the general procedure for determining the binding kinetics of this compound to immobilized ADCY10 using SPR.[10]

Workflow Diagram:

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified human ADCY10 (sAC) protein

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

Immobilize the purified ADCY10 protein onto the surface of an SPR sensor chip using standard amine coupling chemistry or other appropriate methods.

-

Prepare a series of this compound dilutions in the running buffer. The concentration range should span below and above the expected KD value (e.g., 19.5 nM to 5000 nM for this compound).[1]

-

Perform a binding analysis cycle for each concentration of this compound, which includes:

-

Association Phase: Inject the this compound solution over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined period to monitor the binding event in real-time.

-

Dissociation Phase: Switch back to flowing only the running buffer over the sensor surface to monitor the dissociation of the this compound-ADCY10 complex.

-

-

Between cycles, regenerate the sensor surface if necessary to remove any bound analyte, using a regeneration solution that does not denature the immobilized protein.

-

Subtract the signal from a reference flow cell (without immobilized protein or with an irrelevant protein) to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (Kon), dissociation rate constant (Koff), and the equilibrium dissociation constant (KD).

Limitations and Considerations

While this compound is a highly valuable chemical probe for studying ADCY10, it is important to be aware of its limitations:

-

Modest Affinity and Fast Off-Rate: this compound has a residence time of approximately 25 seconds on the ADCY10 protein.[3][10] This relatively fast off-rate may be a limitation in certain experimental contexts, particularly for in vivo applications where sustained target engagement is required.[3]

-

Concentration-Dependent Selectivity: As with any chemical probe, the high selectivity of this compound is concentration-dependent. It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.

-

Use of a Negative Control: For rigorous interpretation of experimental results, it is recommended to use a structurally related but inactive control compound alongside this compound to control for potential off-target or non-specific effects.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for ADCY10. Its nanomolar inhibitory activity in both biochemical and cellular assays, coupled with its oral bioavailability, makes it an indispensable tool for the scientific community. This technical guide provides the essential information and detailed protocols to enable researchers to effectively utilize this compound in their studies to further unravel the complex biology of ADCY10 and to explore its potential as a therapeutic target in various diseases. Careful consideration of its limitations and the use of appropriate controls will ensure the generation of robust and reliable data.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Significance of the Adcy10-Dependent Intracellular cAMP Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Updating the Mechanism of Bicarbonate (HCO3-) Activation of Soluble Adenylyl Cyclase (sAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structures of human soluble adenylyl cyclase reveal mechanisms of catalysis and of its activation through bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 8. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]

Methodological & Application

Application Notes and Protocols for TDI-10229 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-10229 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2] Unlike transmembrane adenylyl cyclases (tmACs), sAC is an intracellular enzyme that acts as a sensor for bicarbonate (HCO3-) and calcium ions (Ca2+), playing a crucial role in various physiological processes by producing the second messenger cyclic AMP (cAMP).[3][4] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate sAC signaling pathways and for screening potential sAC inhibitors.

Mechanism of Action

This compound inhibits the enzymatic activity of sAC, thereby reducing the intracellular production of cAMP.[1] The sAC signaling cascade is initiated by the activation of sAC by intracellular bicarbonate and calcium. Activated sAC then catalyzes the conversion of ATP to cAMP. This newly synthesized cAMP can then activate downstream effector proteins, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn regulate a multitude of cellular functions.[3][5][6]

Data Presentation

The inhibitory activity of this compound on sAC has been quantified in various assays. The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Biochemical Potency of this compound

| Assay Type | Target | Species | IC50 (nM) | Reference(s) |

| Biochemical Activity Assay | Purified sAC | Human | 158.6 - 195 | [1][7][8] |

Table 2: Cellular Potency of this compound in sAC-Overexpressing Cells

| Cell Line | Description | Assay Type | IC50 (nM) | Reference(s) |

| 4-4 Cells | HEK293 cells stably overexpressing sAC | cAMP Accumulation Assay | 92 - 113.5 | [7][8][9] |

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Cell-Based sAC Activity Assay

This protocol describes how to measure the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay using HEK293 cells stably overexpressing sAC (referred to as "4-4 cells"). The assay measures the accumulation of cAMP in response to sAC activity in the presence of a phosphodiesterase (PDE) inhibitor.

Materials:

-

4-4 cells (HEK293 stably overexpressing sAC)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

3-isobutyl-1-methylxanthine (IBMX)

-

DMSO (cell culture grade)

-

Phosphate Buffered Saline (PBS)

-

0.1 M HCl

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based)

-

96-well cell culture plates (white, clear-bottom for fluorescence if applicable)

-

Multichannel pipette

-

Plate reader compatible with the chosen cAMP assay kit

Procedure:

-

Cell Culture and Seeding:

-

Culture 4-4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells into a 96-well plate at a density of approximately 20,000 - 30,000 cells per well in 200 µL of medium.[10]

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in assay medium (e.g., Opti-MEM or serum-free DMEM) to achieve a range of final concentrations for the dose-response curve. A typical concentration range could be from 1 nM to 10 µM.

-

Prepare a stock solution of IBMX in DMSO and then dilute it in the assay medium to the desired final concentration (e.g., 500 µM).

-

-

Assay Execution:

-

Carefully remove the culture medium from the wells.

-

Wash the cells once with 200 µL of PBS.

-

Add the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Add the IBMX solution to all wells to inhibit PDE activity and allow cAMP to accumulate.

-

Incubate for a further 5-10 minutes at 37°C.[11]

-

-

Cell Lysis and cAMP Measurement:

-

Aspirate the medium from the wells.

-

Lyse the cells by adding 100 µL of 0.1 M HCl to each well.

-

Incubate at room temperature for 10-15 minutes with gentle shaking to ensure complete lysis.

-

Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

-

Mandatory Visualizations

Caption: Soluble Adenylyl Cyclase (sAC) Signaling Pathway and Point of Inhibition by this compound.

Caption: Experimental Workflow for Determining the IC50 of this compound in a Cell-Based sAC Assay.

References

- 1. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Soluble adenylyl cyclase-mediated cAMP signaling and the putative role of PKA and EPAC in cerebral mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. innoprot.com [innoprot.com]

- 11. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TDI-10229 in Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction:

TDI-10229 is a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3][4] It demonstrates nanomolar inhibition of sAC in both biochemical and cellular assays, making it a valuable tool for in vivo interrogation of sAC-mediated biological processes.[1][2][3][4] These application notes provide an overview of recommended dosages, administration routes, and detailed protocols for utilizing this compound in mouse studies, based on currently available data.

Data Presentation

Table 1: In Vivo Dosage and Administration of this compound in Mice

| Dosage | Administration Route | Vehicle | Study Type | Reference |

| 5 mg/kg | Oral (p.o.) | Not specified | Pharmacokinetic Analysis | [2] |

| 20 mg/kg | Oral (p.o.) | Not specified | Pharmacokinetic Analysis | [2] |

| 50 mg/kg | Oral (p.o.) | DMSO:PEG 400:PBS (1:4:5) | Efficacy (Sperm Motility) | [5] |

| 50 mg/kg | Intraperitoneal (i.p.) | DMSO:PEG 400:PBS (1:4:5) | Efficacy (Sperm Motility) | [5] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Dosage | Administration Route | Cmax (µM) | AUC (µg·h/mL) | Mean Residence Time (h) | Bioavailability (%) | Reference |

| 5 mg/kg | Oral (p.o.) | 15.5 | 94 | 3.95 | 59% | [1][2] |

| 20 mg/kg | Oral (p.o.) | 15.5 | 94 | 3.95 | Not specified | [2] |

Signaling Pathway

This compound acts as an inhibitor of soluble adenylyl cyclase (sAC). sAC is a unique source of the second messenger cyclic AMP (cAMP) that, unlike transmembrane adenylyl cyclases (tmACs), is regulated by intracellular signals such as bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. Upon activation, sAC converts adenosine triphosphate (ATP) to cAMP. This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, modulating a variety of cellular functions.

Caption: Signaling pathway of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution

This protocol describes the preparation of a this compound solution for oral or intraperitoneal administration in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG 400)

-

Phosphate-buffered saline (PBS), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Vehicle Preparation: Prepare the vehicle solution by mixing DMSO, PEG 400, and PBS in a 1:4:5 ratio (e.g., for 1 mL of vehicle, mix 100 µL DMSO, 400 µL PEG 400, and 500 µL PBS).

-

Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and total volume.

-

Dissolution:

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add the DMSO component of the vehicle first and vortex thoroughly to dissolve the compound.

-

Sequentially add the PEG 400 and then the PBS, vortexing after each addition to ensure a homogenous solution.

-

-

Final Volume: Adjust the final volume with the complete vehicle solution if necessary.

-

Storage: It is recommended to prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light.

Protocol 2: In Vivo Efficacy Study - Assessment of Sperm Motility

This protocol outlines a procedure to assess the in vivo efficacy of this compound on sperm motility in mice following a single dose.

Materials:

-

Male mice (e.g., C57BL/6, 8-12 weeks old)

-

This compound dosing solution (prepared as in Protocol 1)

-

Vehicle solution (control)

-

Gavage needles (for oral administration) or sterile syringes and needles (for intraperitoneal injection)

-

Surgical tools for dissection

-

Sperm collection and analysis reagents (e.g., Human Tubal Fluid medium)

-

Computer-Assisted Sperm Analysis (CASA) system

References

- 1. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of soluble adenylyl cyclase in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble adenylyl cyclase - Wikipedia [en.wikipedia.org]